molecular formula C9H15N3O B3006021 4-cyano-N-ethylpiperidine-1-carboxamide CAS No. 1342769-87-2

4-cyano-N-ethylpiperidine-1-carboxamide

Cat. No.: B3006021
CAS No.: 1342769-87-2
M. Wt: 181.239
InChI Key: RSKZMSDKGWEZQE-UHFFFAOYSA-N
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Description

4-Cyano-N-ethylpiperidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. While direct biological data for this specific molecule may be limited, its core structure is a recognized and valuable scaffold for developing novel therapeutic agents. The piperidine-4-carboxamide moiety is a privileged structure in pharmaceutical design, known for its ability to interact with various biological targets . Research on closely related analogues provides strong context for its potential applications. For instance, a spirocyclic derivative incorporating this pharmacophore, 4-Cyano-N-ethyl-spiro-[chromene-2,4'-piperidine]-1'-carboxamide, has been synthesized and its crystal structure fully characterized, demonstrating the stability and conformational properties of this chemical class . Furthermore, piperidine-4-carboxamide derivatives have been extensively explored as inhibitors of critical enzymes. Significant research has been dedicated to designing and synthesizing such compounds as potent chitin synthase inhibitors , representing a promising approach for developing new antifungal agents . The piperidine ring is also a common feature in compounds evaluated for a broad spectrum of other biological activities, including antitumor properties . This compound is presented as a key building block or intermediate for researchers synthesizing more complex molecules for biological screening. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyano-N-ethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-11-9(13)12-5-3-8(7-10)4-6-12/h8H,2-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKZMSDKGWEZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization Techniques for 4 Cyano N Ethylpiperidine 1 Carboxamide

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to determining the precise arrangement of atoms within a molecule. For a compound like 4-cyano-N-ethylpiperidine-1-carboxamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: This technique would identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the ethyl group's methyl (CH₃) and methylene (B1212753) (CH₂) protons, the protons on the piperidine (B6355638) ring, and potentially the amide proton (NH). The chemical shifts, integration values (proton count), and splitting patterns (spin-spin coupling) would confirm the connectivity of these groups.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would reveal the number of unique carbon atoms. Signals corresponding to the ethyl group carbons, the piperidine ring carbons, the cyano group carbon, and the carboxamide carbonyl carbon would be expected at characteristic chemical shifts.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between protons and carbons, confirming the exact structure. COSY would show which protons are coupled to each other, while HSQC would link protons directly to the carbons they are attached to.

Table 1: Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
Ethyl CH₃ ~1.1 Triplet 3H
Piperidine CH₂ (adjacent to CH-CN) ~1.8-2.0 Multiplet 4H
Piperidine CH (with CN) ~2.9-3.1 Multiplet 1H
Ethyl CH₂ ~3.2-3.4 Quartet 2H
Piperidine CH₂ (adjacent to N) ~3.5-3.7 Multiplet 4H

Table 2: Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (ppm)
Ethyl CH₃ ~15
Piperidine C4 (CH-CN) ~25-30
Piperidine C3, C5 ~30-35
Ethyl CH₂ ~35-40
Piperidine C2, C6 ~45-50
Cyano (CN) ~120

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, key vibrational bands would be expected. The presence of a sharp, intense band around 2240 cm⁻¹ would confirm the cyano (C≡N) group. A strong absorption band between 1630-1680 cm⁻¹ would indicate the presence of the amide carbonyl (C=O) group. Additionally, N-H stretching vibrations for the secondary amide would appear in the region of 3200-3400 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide) 3200-3400 Medium
C-H Stretch (Aliphatic) 2850-3000 Medium-Strong
C≡N Stretch (Cyano) ~2240 Sharp, Strong

Mass Spectrometry (MS and HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight.

MS: A standard mass spectrum would show the molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺, which would correspond to the molecular weight of the compound. The fragmentation pattern observed could also provide structural clues.

HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion. This precise mass can be used to determine the exact elemental formula of the compound, distinguishing it from other molecules with the same nominal mass.

Complementary Analytical Methods

While spectroscopic methods provide the core structural information, other techniques are necessary for a complete characterization.

Elemental Composition Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages would be compared to the calculated theoretical values based on the chemical formula (C₉H₁₅N₃O) to verify the compound's purity and empirical formula.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and conformational details of the piperidine ring and substituent groups. This method is considered the gold standard for structural elucidation.

Chromatographic Purity Assessment

The determination of purity for pharmaceutical intermediates and active compounds like this compound is critical for ensuring the quality and consistency of the final product. Chromatographic techniques are central to this process, offering high-resolution separation of the main compound from any impurities, such as starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a principal technique for assessing the purity of moderately polar, non-volatile compounds like this compound. This method separates compounds based on their differential partitioning between a nonpolar stationary phase (commonly a C18-silica column) and a polar mobile phase.

Detailed research findings indicate that for piperidine derivatives, RP-HPLC methods are robust and provide excellent separation. nih.govresearchgate.net The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram, detected by a UV spectrophotometer. For many piperidine-based compounds, a purity of ≥95% is often required for subsequent synthetic steps or biological testing. nih.gov

A typical HPLC method for a related piperidine carboxamide might involve a C18 column with a gradient elution system. nih.gov The mobile phase often consists of a mixture of an aqueous component (like water with an acid modifier such as trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.netgoogle.com

Below is an interactive data table summarizing typical HPLC conditions for the analysis of substituted piperidine carboxamides, extrapolated from established methods for similar structures.

ParameterConditionRationale
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides excellent hydrophobic retention and separation for a wide range of medium polarity compounds. nih.gov
Mobile Phase A: 0.1% TFA in WaterB: AcetonitrileAcetonitrile is a common organic modifier. TFA is used as an ion-pairing agent to sharpen analyte peaks. nih.gov
Elution Mode Gradient (e.g., 5% B to 95% B over 10 minutes)Ensures elution of both polar and nonpolar impurities, providing a comprehensive purity profile. nih.gov
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension, balancing analysis time and resolution. nih.gov
Detection UV at 210 nmThe amide and cyano functionalities are expected to have UV absorbance at lower wavelengths. nih.gov
Injection Volume 10 µLA typical volume for analytical HPLC.
Column Temperature Ambient or controlled (e.g., 30 °C)Ensures reproducible retention times by minimizing temperature-based fluctuations. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is another powerful technique for purity assessment, particularly for compounds that are thermally stable and volatile. For this compound, GC can separate the compound from any volatile impurities prior to detection. The coupling of GC with a mass spectrometer (MS) allows for not only quantification but also the identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. researchgate.netjppres.com

The analysis of fentanyl analogs, which share the core piperidine structure, is often performed using GC-MS. nih.gov This suggests that the technique is highly suitable for related derivatives. The sample is vaporized in a heated inlet and carried by an inert gas (like helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and interactions with the phase. The mass spectrometer then fragments the eluted molecules and analyzes the resulting ions, providing a "fingerprint" for identification. This is invaluable for confirming the identity of the primary peak and tentatively identifying any co-eluting impurities. nih.gov

The following table outlines a representative set of GC-MS parameters applicable for the analysis of this compound.

ParameterConditionRationale
Column DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µmA versatile, low-polarity column suitable for a wide range of compounds, providing good separation for many drug-like molecules. nih.gov
Carrier Gas Helium at a constant flow of 1-2 mL/minInert gas that carries the sample through the column. nih.gov
Inlet Temperature 250 - 280 °CEnsures complete and rapid vaporization of the analyte without thermal degradation. nih.gov
Oven Program Initial temp 100°C, ramp to 280°C at 10-20°C/min, hold for 5 minA temperature gradient allows for the separation of compounds with a range of boiling points.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Mass Analyzer QuadrupoleCommonly used mass analyzer providing good sensitivity and resolution for routine purity analysis.

By employing these chromatographic methods, a comprehensive purity profile of this compound can be established, ensuring its suitability for further use.

Computational and Theoretical Investigations of 4 Cyano N Ethylpiperidine 1 Carboxamide

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. From this, a wealth of information, including optimized geometry, bond lengths, bond angles, and electronic properties like dipole moment and molecular orbital energies, can be derived.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems, in principle exactly. It is often used to calculate properties such as molecular geometries, vibrational frequencies, and energies of chemical reactions. A hypothetical DFT study on 4-cyano-N-ethylpiperidine-1-carboxamide would likely involve geometry optimization to find the most stable three-dimensional structure. Subsequent calculations could determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. However, no such studies have been published for this specific compound.

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio, meaning "from first principles," methods are a class of computational chemistry methods based on quantum mechanics. The Hartree-Fock (HF) method is a foundational ab initio method that provides a good starting point for more sophisticated calculations. An ab initio study of this compound would provide insights into its electronic wave function and energy. While generally less accurate than DFT for many applications due to the neglect of electron correlation, HF theory is important for its systematic and improvable nature. There is no available literature detailing Hartree-Fock calculations for this molecule.

Conformational Analysis and Energy Minimization

The piperidine (B6355638) ring in this compound can adopt various conformations, most notably chair, boat, and twist-boat forms. Conformational analysis would aim to identify the most stable conformer and the energy barriers between different conformations. This is particularly important as the relative orientation of the cyano and N-ethylcarboxamide groups can significantly influence the molecule's properties and interactions. Energy minimization calculations, often performed in conjunction with DFT or ab initio methods, would be used to locate the lowest energy structures on the potential energy surface. To date, no conformational analysis or energy minimization studies for this compound have been reported.

Molecular Dynamics and Reaction Mechanism Studies

While quantum chemical calculations often focus on static molecular properties, molecular dynamics (MD) simulations provide a view of how molecules move and interact over time. These simulations can be used to study a wide range of phenomena, from protein folding to the mechanisms of chemical reactions.

Computational Modeling of Reaction Pathways

Computational modeling can be employed to explore the potential chemical reactions that this compound might undergo. This could include investigating its synthesis, degradation pathways, or its reactions with other molecules. By mapping out the potential energy surface of a reaction, computational chemists can identify the most likely reaction pathways and the energy barriers associated with them. Such studies would be invaluable for understanding the chemical stability and reactivity of this compound, but they have not yet been performed.

Transition State Analysis

For any given chemical reaction, the transition state is the highest energy point along the reaction coordinate. Identifying the structure and energy of the transition state is crucial for understanding the kinetics of a reaction. Transition state analysis, typically performed using quantum chemical methods, allows for the calculation of activation energies, which are directly related to reaction rates. A theoretical investigation of the transition states for reactions involving this compound could provide significant insights into its chemical behavior. However, the scientific literature currently contains no such analyses.

Reactivity Prediction via Frontier Molecular Orbital Theory (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain chemical reactivity. numberanalytics.comucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the highest-energy orbital containing electrons, acts as a nucleophile or electron donor. libretexts.org Conversely, the LUMO, the lowest-energy orbital without electrons, acts as an electrophile or electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. wuxiapptec.comrsc.org A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. researchgate.net A large gap implies higher stability and lower reactivity. irjweb.com

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the nitrogen atoms of the piperidine ring and the carboxamide group, as these are the most available electrons for donation. The LUMO would likely be localized around the electron-withdrawing cyano (C≡N) group and the carbonyl (C=O) of the carboxamide, which are the most probable sites for nucleophilic attack. ucsb.edunih.gov

Computational calculations, typically using Density Functional Theory (DFT), would be employed to determine the precise energies of these orbitals and visualize their distribution across the molecule. nih.gov This analysis helps in identifying the most probable sites for electrophilic and nucleophilic attacks. ucsb.edu

Illustrative Data Table: Calculated FMO Properties

The following table is a hypothetical representation of data that would be generated from a computational analysis of this compound to illustrate the concepts discussed. Actual values would require specific DFT calculations.

ParameterHypothetical ValueSignificance
EHOMO -6.5 eVEnergy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons (nucleophilicity). researchgate.net
ELUMO -0.8 eVEnergy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons (electrophilicity). researchgate.net
HOMO-LUMO Gap (ΔE) 5.7 eVEnergy difference between HOMO and LUMO; inversely related to chemical reactivity. researchgate.netstackexchange.com

Computational Approaches to Structure-Activity Relationships

Computational methods are indispensable in modern drug discovery for establishing Structure-Activity Relationships (SAR), which describe how a molecule's chemical structure influences its biological activity. slideshare.netlongdom.org These techniques provide a systematic way to analyze and predict the effects of structural modifications, guiding the design of more potent and selective compounds.

Theoretical Principles of Structure-Activity Correlation (SAR and QSAR)

Structure-Activity Relationship (SAR) is a qualitative approach that relates structural features of a molecule to its biological effects. slideshare.net Quantitative Structure-Activity Relationship (QSAR) takes this a step further by creating mathematical models that correlate the biological activity of a set of compounds with their physicochemical properties, which are quantified by numerical values known as molecular descriptors. wikipedia.orgrsc.org

The fundamental principle of QSAR is that variations in the biological activity within a series of similar compounds are dependent on the changes in their structural or physical properties. rsc.org To build a QSAR model, researchers calculate various molecular descriptors for each compound in a dataset. protoqsar.comnih.gov These descriptors can be categorized as:

1D/2D Descriptors: Based on the chemical formula or 2D structure, including molecular weight, atom counts, connectivity indices, and logP (partition coefficient). longdom.org

3D Descriptors: Derived from the 3D conformation of the molecule, such as steric parameters (e.g., molecular volume) and electronic properties (e.g., dipole moment). slideshare.net

Quantum Chemical Descriptors: Calculated using quantum mechanics, such as HOMO and LUMO energies, which relate to electronic structure and reactivity. ucsb.edu

Statistical methods, ranging from Multiple Linear Regression (MLR) to machine learning algorithms, are then used to generate an equation that best describes the relationship between the descriptors and the observed activity. semanticscholar.org A robust and validated QSAR model can then be used to predict the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. wikipedia.org

Modeling of Molecular Interactions

To understand how this compound might exert a biological effect, it is crucial to model its interaction with a specific biological target, such as a protein receptor or enzyme. wikipedia.org Molecular docking is the primary computational technique used for this purpose. wikipedia.orgwikipedia.org

Docking algorithms predict the preferred orientation (pose) and position of a ligand within the binding site of a target protein. nih.gov The process involves two main steps:

Sampling: The algorithm generates a large number of possible conformations and orientations of the ligand within the binding site. nih.gov

Scoring: A scoring function estimates the binding affinity for each generated pose, ranking them to identify the most likely binding mode. wikipedia.orgnih.gov

A successful docking simulation can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex. meilerlab.org This information is invaluable for rational drug design, as it allows chemists to propose modifications to the ligand structure to enhance binding affinity and selectivity. wikipedia.org While docking treats the protein as mostly rigid, more advanced methods like molecular dynamics (MD) simulations can be used to model the flexibility of both the ligand and the protein, providing a more dynamic and accurate picture of the binding event. numberanalytics.comacs.org

Predicting Reactivity and Selectivity Profiles

Beyond FMO theory, a more detailed prediction of reactivity and selectivity can be achieved using computational methods based on Density Functional Theory (DFT). mdpi.comconsensus.app These methods allow for the calculation of various "reactivity descriptors" that provide a quantitative measure of a molecule's chemical behavior. numberanalytics.comnumberanalytics.com

These global and local reactivity descriptors help to understand not just if a molecule will react, but where and how. Key descriptors include:

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.netnih.gov

Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile. researchgate.netacs.org

Fukui Functions: A local descriptor that indicates which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack, thus predicting the regioselectivity of a reaction. acs.org

By calculating these indices for this compound, a detailed reactivity map can be constructed. nih.gov This map would highlight the most reactive sites, for instance, confirming the electrophilic nature of the nitrile carbon and the nucleophilic character of the nitrogen atoms. Such predictions are vital for understanding potential metabolic pathways or for designing synthetic routes. rsc.orgacs.org

Illustrative Data Table: Calculated Reactivity Descriptors

This table provides hypothetical values for reactivity descriptors of this compound to illustrate their application. Actual values require specific DFT calculations.

DescriptorFormulaHypothetical ValueInterpretation
Chemical Potential (μ) (EHOMO + ELUMO) / 2-3.65 eVIndicates the tendency of electrons to escape the molecule. researchgate.net
Chemical Hardness (η) (ELUMO - EHOMO) / 22.85 eVA higher value suggests greater kinetic stability and lower overall reactivity. irjweb.com
Global Electrophilicity (ω) μ² / 2η2.34 eVQuantifies the molecule's capacity to accept electrons globally. researchgate.net

Chemical Reactivity and Derivatization of 4 Cyano N Ethylpiperidine 1 Carboxamide

Transformations of the Nitrile Group

The nitrile group is a valuable synthetic precursor that can be converted into several other functional groups, including amines, carboxylic acids, and amides, and can also participate in addition and cycloaddition reactions.

The reduction of the nitrile group in 4-cyano-N-ethylpiperidine-1-carboxamide is a key transformation that typically yields the corresponding primary amine, 4-(aminomethyl)-N-ethylpiperidine-1-carboxamide. This transformation is of significant interest as it introduces a new basic center and a versatile aminomethyl handle for further derivatization.

One of the most common methods for the reduction of nitriles is catalytic hydrogenation. This can be achieved using various catalysts and reaction conditions. For instance, the catalytic hydrogenation of related pyridinecarbonitriles using a palladium catalyst under acidic conditions has been reported to proceed with high selectivity and conversion rates. smolecule.com Another powerful reducing agent for nitriles is lithium aluminum hydride (LiAlH₄), which is known to efficiently reduce nitriles to primary amines. libretexts.org

Table 1: Reductive Transformations of the Nitrile Group

Reagent/Catalyst Product Reaction Conditions Reference
H₂, Palladium on Carbon (Pd/C) 4-(Aminomethyl)-N-ethylpiperidine-1-carboxamide Acidic medium, RT to moderate temperature smolecule.com
Lithium Aluminum Hydride (LiAlH₄) 4-(Aminomethyl)-N-ethylpiperidine-1-carboxamide Anhydrous ether or THF, followed by aqueous workup libretexts.org

This table presents plausible reaction conditions based on general knowledge of nitrile reduction.

The resulting 4-(aminomethyl)piperidine-1-carboxamide (B3081527) is a valuable intermediate. The newly formed aminomethyl group can undergo further reactions such as oxidation, reduction to other amine derivatives, and nucleophilic substitution. smolecule.com

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an amide. The hydrolysis of this compound would lead to the formation of N-ethylpiperidine-1,4-dicarboxamide in the first instance, and upon complete hydrolysis, piperidine-1,4-dicarboxylic acid N-ethylamide.

Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis is generally carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile group. The initial product is the salt of the carboxylic acid, which can be neutralized in a subsequent step to afford the free carboxylic acid. libretexts.org

Table 2: Hydrolytic Pathways of the Nitrile Group

Conditions Intermediate Product Final Product
Aqueous Acid (e.g., H₂SO₄, heat) N-Ethylpiperidine-1,4-dicarboxamide Piperidine-1,4-dicarboxylic acid N-ethylamide

This table illustrates the expected products from the hydrolysis of this compound.

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, including organometallic reagents. For example, Grignard reagents (RMgX) can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. masterorganicchemistry.com The reaction of this compound with a Grignard reagent would, therefore, produce a 4-acyl-N-ethylpiperidine-1-carboxamide.

Furthermore, the nitrile group can participate in cycloaddition reactions. A prominent example is the 1,3-dipolar cycloaddition with azides to form tetrazoles, or with nitrile oxides to form 1,2,4-oxadiazoles. wikipedia.orgijrpc.com These reactions are valuable for the construction of five-membered heterocyclic rings. The reaction of this compound with sodium azide, for instance, would be expected to yield the corresponding 4-(1H-tetrazol-5-yl)-N-ethylpiperidine-1-carboxamide.

Table 3: Nucleophilic Addition and Cycloaddition Reactions of the Nitrile Group

Reagent Product Type Example Product
Grignard Reagent (e.g., CH₃MgBr) Ketone 4-Acetyl-N-ethylpiperidine-1-carboxamide
Sodium Azide (NaN₃) Tetrazole 4-(1H-Tetrazol-5-yl)-N-ethylpiperidine-1-carboxamide

This table provides examples of products from nucleophilic addition and cycloaddition reactions.

Reactions of the Carboxamide Moiety

The N-ethylcarboxamide group at the 1-position of the piperidine (B6355638) ring also presents opportunities for chemical modification, although it is generally less reactive than the nitrile group.

The amide bond itself is relatively stable but can be cleaved under harsh acidic or basic conditions, leading to the formation of N-ethylpiperidine-1-amine and a carboxylic acid. However, more synthetically useful transformations often involve the reduction of the amide. Powerful reducing agents like lithium aluminum hydride can reduce the carboxamide to a secondary amine, which in this case would yield 1-(ethylaminomethyl)piperidine. Dehydrating agents can also be employed to convert the primary amide to a nitrile, though this is not applicable to this N-substituted amide.

The nitrogen atom of the piperidine ring, being part of an amide, has reduced nucleophilicity. However, under specific conditions, derivatization is possible. For instance, N-alkylation of piperidines is a common reaction, though in this case, the electron-withdrawing effect of the carbonyl group makes direct alkylation challenging. researchgate.net More feasible approaches might involve modification of the amide nitrogen itself, for instance, through reactions that proceed via deprotonation of the amide N-H bond, although this is not possible for this tertiary amide. A more common approach for derivatization at this position involves the synthesis of analogues with different substituents on the carboxamide nitrogen, starting from 4-cyanopiperidine (B19701) and reacting it with different isocyanates or by forming the acid chloride of a piperidine-1-carboxylic acid and reacting it with various amines.

Reactivity of the Piperidine Ring System

The chemical behavior of this compound is largely dictated by the interplay of its constituent functional groups: the saturated piperidine heterocycle, the electron-withdrawing N-carboxamide, and the cyano group at the C4 position. The piperidine ring, being a saturated aliphatic system, is generally unreactive under standard conditions. However, the presence of the nitrogen heteroatom and the activating/directing effects of the substituents allow for a range of chemical transformations. The N-carboxamide group significantly influences the ring's reactivity by modifying the electronic properties of the nitrogen atom and the adjacent α-carbons (C2 and C6).

Electrophilic and Nucleophilic Substitutions

Direct electrophilic or nucleophilic substitution on the carbon atoms of a saturated ring like piperidine is challenging due to the absence of a π-system and the presence of unactivated C-H bonds. msu.edu The nitrogen atom in this compound is part of an amide (carboxamide), rendering its lone pair of electrons delocalized and non-basic. Consequently, it does not readily react with electrophiles in the way that a simple tertiary amine would.

Therefore, substitution reactions on the piperidine ring of this compound are primarily achieved through modern C-H functionalization strategies, which proceed via radical or organometallic intermediates rather than classical polar mechanisms.

C-H Functionalization:

The primary sites for substitution are the C-H bonds, with reactivity being highly dependent on the position relative to the nitrogen atom.

α-Position (C2 and C6): The C-H bonds at the positions alpha to the nitrogen are the most electronically activated and thus the most common sites for functionalization. researchgate.net This activation arises from the ability of the nitrogen to stabilize an adjacent radical or a partial positive charge in a transition state. Methods such as photoredox catalysis have been successfully employed for the α-arylation of N-acylpiperidines. nih.govnih.gov These reactions often involve the formation of an α-amino radical intermediate, which then couples with a reaction partner. The N-carboxamide group is essential for these transformations, modulating the oxidation potential of the amine. nih.govacs.org

β- and γ-Positions (C3, C5, and C4): The C-H bonds at the β-positions are electronically deactivated due to the inductive effect of the nitrogen atom. researchgate.net The γ-position (C4) is sterically and electronically distant from the nitrogen, making direct functionalization at this site challenging unless directed by other functional groups. In the case of this compound, the C4 position is already substituted. Site-selectivity in C-H functionalization can be controlled by the choice of catalyst and the specific protecting group on the nitrogen. nih.gov For instance, rhodium-catalyzed C-H insertion reactions have shown tunable selectivity for different positions on the piperidine ring. nih.gov

Nucleophilic substitution in the traditional sense (replacing a leaving group) is not applicable to the unsubstituted carbons of the piperidine ring. wikipedia.org Such reactions would require prior functionalization to introduce a suitable leaving group.

Table 1: Selected C-H Functionalization Methods for N-Acylpiperidine Systems

Reaction TypePositionReagents/CatalystDescription
α-C-H ArylationC2 / C6Photoredox catalyst (e.g., Ir(ppy)₃), cyano(hetero)arenesForms a new C-C bond at the α-position by coupling an α-amino radical with an aryl partner. nih.govnih.gov
α-C-H AlkylationC2 / C6Polonovski-Potier reaction (N-oxide formation + TFAA), carbon nucleophileGenerates an endocyclic iminium ion in situ, which is then trapped by a nucleophile. acs.org
Site-Selective C-H InsertionC2 or C4Rhodium catalysts (e.g., Rh₂(R-TCPTAD)₄)Catalyst and N-acyl group control allow for selective functionalization at either the C2 or C4 positions. nih.gov
α-C-H LithiationC2 / C6s-BuLi / (-)-sparteineAsymmetric deprotonation at the α-position followed by trapping with an electrophile. nih.govmdpi.com

Ring Opening and Rearrangement Reactions

The saturated six-membered ring of piperidine is relatively stable and does not readily undergo ring-opening or rearrangement reactions. Such transformations typically require harsh conditions or specific reagents that can activate the ring.

Ring Opening:

Several methods have been developed for the cleavage of the piperidine ring:

The von Braun Reaction: This classic reaction involves treating a tertiary amine with cyanogen (B1215507) bromide (BrCN), leading to the cleavage of a C-N bond and the formation of an organocyanamide. wikipedia.org In the context of a cyclic amine like piperidine, this results in a ring-opened product, typically a bromoalkyl cyanamide. dokumen.pub The reaction proceeds through a quaternary ammonium (B1175870) salt intermediate, followed by nucleophilic attack by the bromide ion. While traditionally applied to tertiary amines, variants of this reaction can be applied to N-substituted piperidines.

Photochemical Cleavage: Photooxidation presents a mild method for piperidine ring opening. Under visible light irradiation in the presence of a photosensitizer (like Methylene (B1212753) Blue) and a nucleophile such as water, N-substituted piperidines can be converted into acyclic aminoaldehydes. researchgate.net

Reaction with Chloroformates: N-alkyl piperidines can react with chloroformates, which may lead to ring-opening to yield γ-chlorobutyl carbamates, although this pathway often competes with simple N-dealkylation. researchgate.net The specific outcome depends on the substituents on the nitrogen atom.

Rearrangement Reactions:

True skeletal rearrangements of the piperidine ring are uncommon. Most "rearrangements" in piperidine chemistry refer to reactions that form the piperidine ring, such as cyclization cascades. However, intramolecular hydrogen atom transfer (HAT) reactions can be considered a form of rearrangement.

Radical-Mediated Hydrogen Shifts: Quantum chemical studies have investigated the feasibility of hydrogen migration in piperidine-derived radicals. acs.org These calculations suggest that in a neutral piperidine radical, a 1,4-hydrogen shift between two carbon atoms ([C↔C]-H) is a feasible process. In the piperidine radical cation, a 1,4-shift between nitrogen and carbon ([N↔C]-H) is favored. The presence of a water molecule can catalyze a 1,2-hydrogen shift ([N↔C]-H), making it the most favorable pathway in both neutral and cationic radicals. acs.org These radical processes could be initiated under photochemical or other radical-generating conditions.

Table 2: Ring Opening and Rearrangement Reactions of Piperidine Derivatives

Reaction TypeReagentsProduct TypeMechanism Highlights
von Braun ReactionCyanogen Bromide (BrCN)Bromoalkyl cyanamideNucleophilic substitution via a quaternary ammonium intermediate. wikipedia.orgdokumen.pub
Photooxidative CleavageVisible light, photosensitizer, H₂OAcyclic aminoaldehydeSingle electron transfer photooxidation. researchgate.net
Chloroformate-Induced OpeningChloroformates (e.g., ClCO₂Et)γ-Chlorobutyl carbamateCompetitive with N-dealkylation, depends on N-substituent. researchgate.net
Radical Hydrogen MigrationRadical initiator / hvIsomeric piperidine radicalIntramolecular 1,2- or 1,4-hydrogen atom transfer. acs.org

Stereochemical Aspects of Ring Transformations

The presence of a cyano group at the C4 position of this compound means that any transformation introducing a new substituent at the C2, C3, C5, or C6 positions will generate diastereomers. The control of stereochemistry during these transformations is therefore of significant importance for synthesizing specific, stereochemically pure compounds.

The piperidine ring typically adopts a chair conformation. The existing C4-cyano group can exist in either an axial or equatorial position, with the equatorial position generally being more thermodynamically stable to minimize 1,3-diaxial interactions. This conformational preference can influence the stereochemical outcome of subsequent reactions.

Diastereoselective Functionalization: In reactions like the photoredox-catalyzed α-C-H arylation, the initial substitution may be unselective, but a subsequent, slower epimerization process often leads to the thermodynamically most stable diastereomer as the major product. nih.govnih.gov The final, observed diastereomeric ratio frequently corresponds to the calculated relative energies of the isomers. nih.gov This thermodynamic control allows for the conversion of a mixture of stereoisomers into a single, more stable product.

Epimerization: A general method for the epimerization of substituted piperidines has been developed using a combination of photocatalysis and hydrogen atom transfer (HAT). escholarship.org This process allows for the conversion of a more easily accessible kinetic diastereomer into the more stable thermodynamic diastereomer with high selectivity. This is applicable to a wide range of di-, tri-, and tetrasubstituted piperidines. escholarship.org

Stereocontrol via Auxiliaries and Catalysts: The stereoselective synthesis of substituted piperidines can be achieved by employing chiral auxiliaries or catalysts. For instance, the diastereoselective alkylation of piperidine derivatives can be directed by a chiral group attached to the nitrogen. sci-hub.se Similarly, rhodium-catalyzed C-H functionalization can proceed with high diastereoselectivity, controlled by the chiral catalyst. nih.gov These methods allow for the synthesis of positional analogues with defined stereochemistry.

Table 3: Stereochemical Considerations in Piperidine Ring Transformations

TransformationStereochemical AspectControlling FactorsOutcome
α-C-H FunctionalizationDiastereoselectivityThermodynamic stability of productsFormation of the most stable diastereomer, often via in-situ epimerization. nih.govnih.gov
Light-Mediated EpimerizationIsomer InterconversionPhotocatalyst + HAT reagentConversion of diastereomeric mixtures to the thermodynamically favored isomer. escholarship.org
Asymmetric LithiationEnantioselectivityChiral ligands (e.g., (-)-sparteine)Enantioenriched α-substituted piperidines. nih.govmdpi.com
Reductive Ring OpeningRegio- and StereoselectivitySubstrate control (existing stereocenters)Controlled opening of cyclopropane-fused piperidines to give 3-substituted analogues. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

4-Cyano-N-ethylpiperidine-1-carboxamide as a Versatile Synthetic Intermediate

In modern organic chemistry, the development of efficient and cost-effective synthetic routes to complex molecules is a primary objective. nih.gov Intermediates that provide a pre-built structural framework and possess multiple, selectively addressable functional groups are highly valued. This compound fits this description, serving as a key precursor in the assembly of intricate molecular targets. The parent compound, 4-cyanopiperidine (B19701), is widely recognized as a crucial intermediate in the preparation of active pharmaceutical ingredients (APIs). chemicalbook.comgoogle.comchemicalbook.com The addition of the N-ethylcarboxamide group provides a stable, neutral handle that can influence solubility and conformational properties while leaving the cyano group available for a wide array of chemical transformations.

The true synthetic utility of this compound lies in the reactivity of its cyano group, which can be strategically transformed to construct a variety of more complex heterocyclic systems. The nitrile functionality is one of the most versatile groups in organic synthesis, capable of participating in cycloadditions, and being converted into amines, amides, carboxylic acids, or tetrazoles. This versatility allows chemists to append new ring systems to the piperidine (B6355638) core.

Key transformations include:

Reduction to Amines: The cyano group can be reduced to a primary amine, which can then be used in cyclization reactions to form fused or spirocyclic systems containing a second nitrogen atom.

Hydrolysis to Carboxylic Acids: Hydrolysis of the nitrile yields a carboxylic acid, which can participate in amide bond formation or other condensation reactions to build larger heterocyclic structures.

Cycloaddition Reactions: The nitrile can react with azides (e.g., sodium azide) in [3+2] cycloaddition reactions to form tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry.

Reaction with Organometallics: Addition of Grignard or organolithium reagents to the cyano group, followed by hydrolysis, can generate ketones, which are themselves versatile intermediates for further heterocycle synthesis.

These potential transformations allow the piperidine scaffold to be integrated into a diverse range of complex molecular architectures.

Table 1: Potential Heterocyclic Scaffolds from this compound This interactive table showcases potential heterocyclic systems that can be synthesized from the title compound by targeting the cyano group.

Starting Functional Group Reagent/Reaction Type Resulting Functional Group Potential Heterocyclic System
Cyano (-C≡N) H₂, Raney Ni (Reduction) Aminomethyl (-CH₂NH₂) Fused Pyrimidines, Spiro-hydantoins
Cyano (-C≡N) H₂SO₄, H₂O (Hydrolysis) Carboxamide (-CONH₂) Fused Imidazoles
Cyano (-C≡N) NaN₃, ZnCl₂ (Cycloaddition) Tetrazole Spiro-tetrazoles
Cyano (-C≡N) RMgX (Grignard Reaction) Ketone (-COR) Fused Pyridines, Oxazoles

The utility of this compound extends to its role as a foundational precursor in linear, multi-step synthetic sequences. google.com The piperidine core is a privileged structure found in numerous pharmaceuticals, and synthetic routes often rely on the early introduction of a substituted piperidine intermediate. nih.govijnrd.org The use of N-protected 4-cyanopiperidine derivatives is a common strategy in the synthesis of complex APIs. chemicalbook.comnih.gov

This intermediate is particularly well-suited for modern synthetic paradigms such as multicomponent reactions (MCRs) and flow chemistry. nih.govtue.nl MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single step, and a pre-functionalized building block like this compound can introduce significant structural complexity efficiently. nih.govmdpi.com Similarly, its stability and defined reactivity make it an ideal candidate for integration into continuous flow synthesis platforms, which offer enhanced control and efficiency over traditional batch processes. tue.nl

Table 2: Representative Pharmaceuticals Containing a Substituted Piperidine Core This interactive table lists examples of complex drug molecules where a piperidine derivative serves as a key synthetic precursor.

Drug Name Therapeutic Class Role of Piperidine Core
Haloperidol Antipsychotic Central scaffold of the molecule
Risperidone Antipsychotic Fused heterocyclic system built upon a piperidine ring
Carfentanil Opioid Analgesic Central scaffold with substitutions directing bioactivity nih.gov
Donepezil Alzheimer's Treatment Connects two aromatic moieties in the final structure ijnrd.org

Contributions to Advanced Materials Development

While the primary applications of piperidine derivatives are in pharmaceuticals, their unique structural and electronic properties also suggest potential roles in the development of advanced materials. The incorporation of rigid, functionalized heterocyclic units into larger molecular or supramolecular structures can impart specific, desirable properties.

The structure of this compound contains functional groups capable of directing intermolecular interactions, which are fundamental to supramolecular chemistry and polymer science. The carboxamide group is an excellent hydrogen bond donor and acceptor, capable of forming strong, directional interactions that can lead to the self-assembly of well-ordered supramolecular structures.

Furthermore, the piperidine ring can be incorporated into polymer backbones to control chain stiffness and morphology. Piperidine itself is used as a catalyst in certain polymerization reactions. By functionalizing a polymer with this compound, the pendant cyano and N-ethylcarboxamide groups could serve as sites for cross-linking, post-polymerization modification, or as recognition sites for other molecules, leading to the creation of smart materials or functional hydrogels.

The design of functional materials often relies on the precise arrangement of polar groups within a stable molecular framework. The distinct polarity of the cyano and carboxamide groups, combined with the dipole moment of the piperidine ring, suggests that materials incorporating this moiety could exhibit interesting electronic or optical properties. Piperidine derivatives have been investigated for use in photoconductive materials. The nitrile group, being strongly electron-withdrawing, can be used to tune the electronic properties of organic semiconductors or dyes. Materials systematically functionalized with this compound could be explored for applications in sensors, non-linear optics, or as components in charge-transport layers for electronic devices.

Development of Novel Synthetic Methodologies

Beyond its use as a building block, this compound can also serve as a valuable substrate for the development and validation of new synthetic reactions. The creation of novel, efficient chemical transformations is a cornerstone of organic chemistry, and this often requires robust, representative molecules to test the scope and limitations of a new method. nih.gov

For example, the field of C-H activation aims to directly functionalize carbon-hydrogen bonds, which are typically unreactive. A recent breakthrough has demonstrated a new method for the streamlined synthesis of complex piperidines using biocatalytic C-H oxidation. sciencedaily.com this compound would be an excellent test case for such emerging technologies, allowing researchers to probe the regioselectivity of C-H functionalization at various positions on the piperidine ring in the presence of multiple functional groups.

Similarly, new transition-metal-catalyzed reactions for the transformation of nitriles or amides could be developed using this compound as a model substrate. rsc.org Its well-defined structure and the distinct spectroscopic signatures of its functional groups would facilitate reaction monitoring and characterization of new products, thereby accelerating the development of novel synthetic tools for the broader chemistry community. nih.gov

Catalyst Development and Optimization

There is no specific information available in the scientific literature regarding the development and optimization of catalysts based on the this compound scaffold. Research on catalyst development typically involves the design and synthesis of molecules that can accelerate chemical reactions, often through specific binding interactions or by influencing the electronic environment of the reactants.

In a hypothetical scenario, the development of a catalyst based on this compound would likely involve leveraging the properties of its functional groups:

Piperidine Ring: The nitrogen atom of the piperidine ring is basic and can act as a ligand for metal catalysts or as a Brønsted base. Its conformational rigidity can also be exploited to create stereoselective catalysts.

Cyano Group: The nitrile group is a strong electron-withdrawing group and can influence the electronic properties of a catalyst. It can also coordinate to metal centers.

N-ethyl-carboxamide Group: This group can participate in hydrogen bonding and may play a role in substrate recognition and binding in a catalytic process.

Optimization of such a hypothetical catalyst would involve systematic modification of the structure to enhance its activity, selectivity, and stability. This could include altering the substituents on the piperidine ring or modifying the carboxamide group.

Table 1: Potential Roles of Functional Groups in a Hypothetical Catalyst

Functional GroupPotential Catalytic Role
Piperidine NitrogenLewis base, Brønsted base, ligand for metal coordination.
4-Cyano GroupElectronic modification of the scaffold, potential coordination site.
N-ethyl-carboxamideHydrogen bond donor/acceptor for substrate binding, steric influence on the active site.

Without experimental data, any discussion on catalyst development and optimization for this compound remains speculative.

Principles of Green Chemistry in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While there are no specific studies detailing the application of these principles to the synthesis of this compound, general strategies for the green synthesis of related piperidine derivatives can be considered.

A green synthesis approach for this compound would focus on several key areas:

Atom Economy: Designing a synthetic route that maximizes the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Renewable Feedstocks: Sourcing starting materials from renewable resources.

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Piperidine Derivatives

Synthesis AspectTraditional ApproachGreen Chemistry Approach
Starting Materials Often derived from petrochemical sources.Sourced from biomass or other renewable feedstocks.
Solvents Use of volatile organic compounds (VOCs) like dichloromethane, chloroform.Use of water, supercritical CO2, ionic liquids, or solvent-free conditions.
Reagents Stoichiometric use of hazardous reagents (e.g., strong acids, heavy metals).Catalytic amounts of reusable and non-toxic catalysts (e.g., enzymes, solid-supported catalysts).
Energy Consumption Reactions often require high temperatures and pressures.Reactions designed to proceed at or near ambient conditions; use of microwave or ultrasound irradiation to save energy.
Waste Generation Production of significant amounts of by-products and waste streams.High atom economy and reaction yields leading to minimal waste.

The synthesis of this compound would likely involve the formation of the piperidine ring, introduction of the cyano group, and N-acylation. Applying green chemistry principles would involve optimizing each of these steps to be more sustainable. For instance, exploring enzymatic resolutions for stereocontrol or using catalytic methods for C-N bond formation would be key considerations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-cyano-N-ethylpiperidine-1-carboxamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Synthesis typically involves coupling piperidine derivatives with ethylamine and cyanating agents. For example, a two-step procedure may include (1) carboxamide formation via reaction of piperidine-1-carbonyl chloride with ethylamine, followed by (2) cyano group introduction using trimethylsilyl cyanide (TMSCN) under anhydrous conditions. Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2–1.5 equivalents of TMSCN), and using catalysts like ZnCl₂ to enhance regioselectivity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating high-purity product.

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d₆) shows distinct signals: δ ~1.1 ppm (triplet, -CH₂CH₃), δ ~3.4–3.6 ppm (piperidine ring protons), δ ~7.2–7.4 ppm (aromatic protons if present). ¹³C NMR confirms the cyano group at ~115–120 ppm .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 minutes for purity assessment.
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at ~238 m/z) validates molecular weight .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs. For example:

  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., hCA II, IX) using stopped-flow CO₂ hydration assays .
  • Receptor Binding : Radioligand displacement assays (e.g., CB1/CB2 cannabinoid receptors) with [³H]CP-55,940, given structural similarity to pyrazole carboxamide ligands .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

  • Methodological Answer :

  • Challenges : Low crystal quality due to conformational flexibility of the piperidine ring and hygroscopicity.
  • Solutions : Grow crystals via slow evaporation in nonpolar solvents (e.g., hexane/dichloromethane). Use synchrotron radiation for weak diffraction and SHELXL for refinement, applying restraints to flexible groups (e.g., piperidine chair conformation) .
  • Key Parameters : Monitor unit cell dimensions (e.g., a = 13.286 Å, b = 9.1468 Å for analogs ) and hydrogen-bonding networks (N-H···O=C interactions).

Q. How can structure-activity relationship (SAR) studies be conducted to explore the impact of substituents on bioactivity?

  • Methodological Answer :

  • Variable Substituents : Replace the cyano group with halogens (-Cl, -F) or alkyl chains (-CH₃) to assess electronic/steric effects .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., hCA active site). Compare binding energies (ΔG) across derivatives .
  • Data Interpretation : Correlate IC₅₀ values with substituent Hammett constants (σ) or logP values to quantify SAR trends .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Source Analysis : Verify assay conditions (pH, temperature) and purity (HPLC ≥98%). For example, impurities >2% can artificially inflate activity .
  • Statistical Validation : Apply Grubbs’ test to identify outliers in replicate measurements. Use ANOVA to compare datasets from independent labs .
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) if radioligand assays show variability .

Q. How can computational models predict the metabolic stability of this compound?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME to predict CYP450 metabolism sites (e.g., oxidation at piperidine C4).
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability in aqueous/lipid bilayers .
  • Experimental Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) to quantify half-life (t₁/₂) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.